molecular formula C13H26N2O3 B13591974 Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13591974
M. Wt: 258.36 g/mol
InChI Key: AORMLAHTEUDUOM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common structural motif in bioactive molecules, which is functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a 3-amino-2-hydroxypropyl side chain. The Boc group is a standard protecting group for amines, making this compound particularly valuable for multi-step synthetic applications, especially in the preparation of active pharmaceutical ingredients (APIs) . Piperidine derivatives serve as key scaffolds in the development of therapeutics for a wide range of diseases. Structural analogs of this compound, specifically 4-aminopiperidine derivatives, have been identified as potent inhibitors targeting various biological pathways. For instance, such scaffolds have been optimized as inhibitors of the hepatitis C virus (HCV), where they exhibit a unique mechanism of action by disrupting the viral assembly process, a later stage in the HCV life cycle . Furthermore, related piperidine-based chemotypes have been explored as novel antimalarials that target the Plasmodium proteasome, demonstrating species selectivity and a low resistance propensity, which highlights the critical role of this chemical architecture in infectious disease research . Piperidine cores are also central to the development of protein kinase B (Akt) inhibitors for oncology, soluble epoxide hydrolase (sEH) inhibitors for treating inflammation, arthritis, and acute pancreatitis , and MTA-cooperative PRMT5 inhibitors for targeted cancer therapy in MTAP-deleted tumors . The presence of both amino and hydroxy functional groups on the propyl chain provides two distinct points for chemical modification, allowing researchers to conjugate this building block to other molecular fragments or solid supports. This versatility makes it a valuable template for constructing compound libraries or for optimizing the pharmacokinetic and physicochemical properties of lead molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-9,14H2,1-3H3

InChI Key

AORMLAHTEUDUOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(CN)O

Origin of Product

United States

Preparation Methods

Protection of Piperidine Nitrogen

  • The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butoxycarbonyl (Boc) carbamate. This step is typically carried out in anhydrous organic solvents such as dichloromethane or 1,4-dioxane under mild basic conditions (e.g., sodium hydroxide or triethylamine) at low to ambient temperatures (0–25°C).
  • Catalysts such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
  • The reaction time ranges from 1 to 16 hours depending on scale and conditions.
  • This protection enhances stability and prevents unwanted side reactions during subsequent steps.

Example Experimental Conditions:

Yield Reaction Conditions Operation Details
82–88% Di-tert-butyl dicarbonate in dichloromethane or ethanol; 20°C; 1–2 hours under nitrogen atmosphere Stirred solution of 3-(4-piperidinyl)-1-propanol with Boc anhydride; direct chromatography purification on silica gel using methanol/dichloromethane gradient to yield clear oil product.
88% Di-tert-butyl dicarbonate in 1,4-dioxane with 2N NaOH; 0°C to room temperature; 12–16 hours Post-reaction evaporation followed by extraction with ethyl ether, washing with potassium hydrogen sulfate solution, drying over magnesium sulfate, and silica gel chromatography purification.

Introduction of 3-Amino-2-Hydroxypropyl Side Chain

  • The 3-amino-2-hydroxypropyl substituent is introduced typically via nucleophilic substitution or reductive amination reactions on appropriately functionalized piperidine intermediates.
  • Hydroxyl and amino groups can be installed sequentially or simultaneously depending on the precursor used.
  • For example, starting from tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, the hydroxyl group can be converted to an amino group through amination reactions or via reductive amination of an aldehyde intermediate.
  • Reduction of keto or ester functionalities to hydroxy groups can be achieved using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) under inert atmosphere at low temperatures (-78 to 0°C).

Example Experimental Conditions:

Yield Reaction Conditions Operation Details
4.5 g (crude) Diisobutylaluminium hydride in dichloromethane; -78 to 0°C; 2 hours; inert atmosphere Reduction of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate to corresponding hydroxy derivative; workup with potassium sodium tartrate solution; drying and evaporation to crude oil used in next step.

Deprotection and Purification

  • The Boc protecting group can be removed under acidic conditions, commonly using hydrogen chloride in 1,4-dioxane at room temperature for 2 hours.
  • The resulting free amine intermediate can be isolated after solvent removal under reduced pressure.
  • Purification of intermediates and final products is commonly achieved by silica gel chromatography using solvent systems such as ethyl acetate/hexane or methanol/dichloromethane gradients.
Step Reaction Conditions Yield (%) Notes
1 Boc Protection of 3-(4-piperidinyl)-1-propanol Di-tert-butyl dicarbonate, NaOH or triethylamine, DCM or dioxane, 0–25°C, 1–16 h 82–88 Use of DMAP catalyst improves efficiency; purification by silica gel chromatography
2 Introduction of 3-amino-2-hydroxypropyl group Reductive amination or nucleophilic substitution; DIBAL-H reduction at -78 to 0°C Variable (crude intermediate isolated) Requires inert atmosphere; intermediate used directly in next step
3 Boc Deprotection 2M HCl in 1,4-dioxane, room temperature, 2 h Quantitative (crude amine) Followed by solvent removal; product used for further derivatization
  • Industrial synthesis scales up these reactions using automated reactors with precise control of temperature, atmosphere (inert gas), and reagent addition rates to maximize yield and purity.
  • Continuous flow reactors and high-throughput screening are employed to optimize reaction parameters such as solvent choice, catalyst loading, and reaction time.
  • Purification techniques are adapted for large scale, often involving crystallization or preparative chromatography.

The preparation of tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate involves a well-established multi-step synthetic pathway starting from piperidine derivatives. Key steps include nitrogen protection with tert-butoxycarbonyl groups, functionalization to introduce the 3-amino-2-hydroxypropyl side chain via nucleophilic substitution or reduction, and final deprotection under acidic conditions. Reaction conditions such as temperature, solvent, and catalysts are critical to optimizing yields (typically 80–90%) and purity (>95%). Industrial synthesis leverages these methodologies with enhanced process control for scalability.

Chemical Reactions Analysis

Amide Bond Formation

The primary amine group readily participates in nucleophilic acyl substitution reactions. Key methodologies include:

Reagent SystemConditionsProduct ApplicationReference
Activated esters (e.g., NHS esters)Dichloromethane, 0–25°C, 4–12 hrsPeptidomimetic conjugates
Acyl chloridesTriethylamine base, THF, 20–40°CProdrug derivatives
Carbodiimide-mediated couplingDMF, room temperature, 6–24 hrsBioconjugates for targeted drug delivery

Mechanistic Insight : The amine’s nucleophilicity drives attack on electrophilic carbonyl carbons, forming stable amide bonds. Steric hindrance from the tert-butyl group moderates reaction kinetics, often requiring extended reaction times.

Hydroxyl Group Functionalization

The secondary hydroxyl group undergoes selective derivatization:

Etherification

ReagentConditionsOutcomeReference
Alkyl halidesNaH, DMF, 60°C, 8–12 hrsAlkyl ethers for solubility modulation
Silyl chlorides (TBSCl)Imidazole, DCM, 0°C to RTHydroxyl protection for orthogonal reactivity

Oxidation

Oxidizing AgentConditionsProductReference
Dess-Martin periodinaneDCM, 0°C to RT, 2–4 hrsKetone intermediate for further functionalization
Swern oxidationOxalyl chloride, DMSO, -78°CHigh-purity ketone derivatives

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free piperidine amine:

Acid SystemConditionsEfficiencyReference
HCl in dioxane4M HCl, 25°C, 2–4 hrs>95% deprotection
Trifluoroacetic acid (TFA)20–50% TFA/DCM, 0°C to RTRapid (30–60 mins)

Note : Post-deprotection, the free amine enables further reactions, such as sulfonamide formation or reductive amination .

Reductive Amination

The primary amine participates in reductive alkylation:

Aldehyde/KetoneReducing AgentConditionsReference
FormaldehydeSodium cyanoborohydrideMeOH, pH 5–6, 24 hrs
Aromatic aldehydesNaBH(OAc)₃DCE, RT, 12–48 hrs

Application : This reaction diversifies the amine’s substituents for optimizing receptor binding affinity.

Cross-Coupling Reactions

The piperidine ring’s sp³-hybridized carbons enable selective C–H functionalization under transition metal catalysis:

Reaction TypeCatalyst SystemConditionsReference
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosToluene, 100°C, 24 hrs
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrs

Key Insight : These reactions introduce aryl or heteroaryl groups to enhance pharmacological properties .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsByproduct Management
Primary amineAcylation, alkylationPolar aprotic solvents, mild baseNeutralization of HCl/TFA
Secondary hydroxylEtherification, oxidationAnhydrous conditions, inert atmosphereDrying agents (MgSO₄)
Boc groupAcidic cleavageControlled protonationVolatile TFA removal via rotary evaporation

This compound’s versatility in amide formation, hydroxyl derivatization, and transition metal-catalyzed couplings makes it invaluable for medicinal chemistry. Strategic functionalization balances steric effects from the tert-butyl group with the reactivity of its amine and hydroxyl moieties, enabling tailored modifications for drug discovery pipelines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often used in the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate (Hypothetical) C₁₃H₂₆N₂O₃ 270.36 Boc, hydroxyl, amine Bifunctional side chain; high polarity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 Boc, phenyl, carboxylic acid Chiral centers; aromatic and acidic moieties
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (333986-05-3) C₁₆H₂₂N₂O₃ 290.36 Boc, hydroxypyridinylmethyl Heteroaromatic group; moderate solubility

Key Observations:

Functional Group Diversity: The target compound’s 3-amino-2-hydroxypropyl group distinguishes it from analogs with aromatic (e.g., phenyl in ) or heteroaromatic (e.g., pyridinyl in ) substituents. The carboxylic acid in introduces acidity (pKa ~2–3), enabling salt formation, whereas the hydroxyl and amine groups in the target compound may act as hydrogen bond donors/acceptors, influencing binding affinity in biological systems.

Molecular Weight and Complexity :

  • The target compound (MW 270.36) is lighter and less sterically hindered than (MW 305.37) and (MW 290.36), which may facilitate easier diffusion across membranes or synthetic coupling reactions.

Synthetic Utility :

  • The Boc group in all three compounds serves as a protective strategy for amines during multi-step syntheses. However, the target compound’s side chain offers orthogonal reactivity (amine and hydroxyl groups), enabling selective modifications for drug conjugate synthesis.

Biological Activity

Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate (CAS No. 1420857-49-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • Purity : 95%
  • Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and amino group suggests potential interactions with neurotransmitter receptors and enzymes involved in neurodegenerative diseases.

Potential Mechanisms Include:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. Studies indicate that it may reduce the production of pro-inflammatory cytokines like TNF-α, thereby mitigating neuroinflammation .
  • Anticancer Activity : Preliminary research suggests that derivatives of piperidine compounds can exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro studies have reported significant inhibition rates, suggesting a dual mechanism that could be beneficial in treating cognitive decline .

Case Studies and Experimental Data

  • Neuroprotection Against Aβ Toxicity :
    • In vitro studies demonstrated that this compound effectively increased cell viability in astrocytes exposed to Aβ1-42. The compound exhibited a protective effect by reducing TNF-α levels and oxidative stress markers .
  • Cytotoxicity Testing :
    • Comparative studies with reference drugs such as galantamine showed that while the compound provided some neuroprotective benefits, its efficacy was not as pronounced as established treatments. However, it still holds potential for further development as an adjunct therapy .
  • Anticancer Activity :
    • A related study indicated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin, suggesting that structural modifications could enhance their therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionReduces TNF-α and oxidative stress
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.
  • Step 2 : Introduction of the 3-amino-2-hydroxypropyl group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for hydroxyl group installation).
  • Step 3 : Protection of the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Optimization : Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction efficiency. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures >95% purity .

Table 1 : Representative Synthetic Routes and Yields

Starting MaterialReaction ConditionsYield (%)Purity (%)Reference
Piperidine derivativeBoc protection, THF, 0°C → RT7897
3-Amino-2-propanolMitsunobu reaction, DIAD, PPh₃6595

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; respiratory protection (N95 mask) is advised if aerosolization is possible .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis of the Boc group .
  • Decontamination : Spills should be neutralized with 10% acetic acid, absorbed with vermiculite, and disposed as hazardous waste .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons; δ 70–80 ppm for carbamate carbonyl) .
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch of amine) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion ([M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and side reactions of this compound during synthesis?

  • Methodological Answer :
  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate intermediates and transition states (software: Gaussian, ORCA). Focus on Boc deprotection kinetics under acidic conditions .
  • Side Reaction Prediction : Machine learning platforms (e.g., ICReDD) analyze reaction databases to flag potential byproducts (e.g., tert-butyl elimination or hydroxyl group oxidation) .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and selectivity .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?

  • Methodological Answer :
  • Data Validation : Cross-check with independent techniques:
  • Melting Point : Differential scanning calorimetry (DSC) vs. capillary method .
  • Solubility : Use shake-flask method with HPLC quantification in solvents (DMSO, ethanol) .
  • Table 2 : Discrepancies in Reported Physical Properties
PropertyStudy AStudy BResolution Method
Melting Point120–122°C115–118°CDSC under N₂
Solubility in H₂OInsolubleSlightly solublepH-adjusted solubility tests

Q. In the absence of toxicity data, what in vitro assays assess the biological activity and safety profile of this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC₅₀ determination) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS monitoring of parent compound degradation .
  • Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, given structural similarity to piperidine-based pharmaceuticals .

Q. How do structural modifications (e.g., substituent position) influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., tert-butyl 4-(2-hydroxy-3-aminopropyl)piperidine-1-carboxylate) and compare binding affinities via surface plasmon resonance (SPR) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., serotonin receptors) to prioritize analogs for synthesis .

Key Considerations for Experimental Design

  • Contradiction Analysis : Replicate disputed experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) .
  • Safety Protocols : Implement emergency response plans (eye wash stations, neutralization kits) as per SDS guidelines .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rate) to minimize variability .

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